Methylglucamine metrizoate

描述

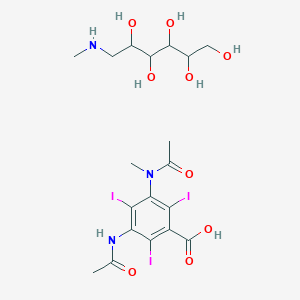

Methylglucamine metrizoate is a compound used primarily as a contrast medium in radiographic imaging. It is a salt formed from the combination of methylglucamine and metrizoic acid. This compound is known for its high solubility and low toxicity, making it suitable for enhancing the visibility of internal body structures during X-ray examinations .

准备方法

Synthetic Routes and Reaction Conditions

Methylglucamine metrizoate is synthesized by reacting metrizoic acid with methylglucamine. The reaction typically involves dissolving metrizoic acid in water and then adding methylglucamine under controlled conditions to form the salt. The reaction is carried out at room temperature and requires careful monitoring to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to remove any impurities and ensure high purity. The compound is then formulated into a solution with the appropriate concentration for use as a contrast medium .

化学反应分析

Types of Reactions

Methylglucamine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions can be influenced by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups .

科学研究应用

Diagnostic Imaging

1.1 Radiological Procedures

Methylglucamine metrizoate is predominantly used in diagnostic imaging to improve the contrast of vascular structures and organs. Its high iodine content allows for effective visualization of blood vessels and tissues during X-ray and CT imaging. This is crucial for diagnosing conditions such as tumors, vascular diseases, and other abnormalities.

1.2 Case Studies

- A study highlighted the effectiveness of this compound in enhancing the visualization of cerebral vasculature during angiographic procedures, demonstrating its utility in diagnosing cerebrovascular diseases .

- Another clinical trial compared the cardiovascular effects of this compound with other contrast agents, revealing a favorable safety profile with minimal adverse reactions .

Toxicity Studies

2.1 Safety Profile Assessment

Research has been conducted to evaluate the toxicity of this compound when administered via different routes, such as carotid artery injections. These studies are essential for understanding the safety and potential side effects associated with its use in humans.

2.2 Findings

- A comparative study on the toxicity of this compound indicated that it has a lower incidence of adverse cardiovascular effects compared to other iodinated contrast agents .

- An investigation into the effects on dogs demonstrated that while some mild reactions were observed, they were significantly less severe than those associated with alternative contrast agents .

Pharmacokinetics and Mechanism of Action

3.1 Absorption and Distribution

this compound is rapidly absorbed into the bloodstream after injection, with peak plasma concentrations occurring shortly after administration. Its distribution is primarily to vascular structures, allowing for effective imaging.

3.2 Mechanism of Action

The compound works by increasing the attenuation of X-rays due to its high iodine content, which absorbs X-rays more effectively than surrounding tissues, thereby enhancing image contrast.

Comparative Studies

4.1 Efficacy Against Other Contrast Agents

Comparative studies have evaluated this compound against other iodinated contrast media such as diatrizoate and iothalamate. These studies focus on aspects such as efficacy, safety, and patient tolerance.

| Contrast Agent | Efficacy | Safety Profile | Adverse Reactions |

|---|---|---|---|

| This compound | High | Favorable | Minimal |

| Diatrizoate | Moderate | Moderate | Higher incidence |

| Iothalamate | High | Variable | Moderate |

作用机制

The mechanism of action of methylglucamine metrizoate involves its ability to enhance the contrast of internal body structures during X-ray imaging. The compound contains iodine atoms, which have a high atomic number and can effectively absorb X-rays. This absorption creates a clear contrast between the areas containing the compound and the surrounding tissues, allowing for detailed imaging .

相似化合物的比较

Similar Compounds

Diatrizoate: Another iodine-based contrast medium used in radiographic imaging.

Iothalamate: A contrast agent with similar properties and applications.

Metrizamide: A non-ionic contrast medium used in various imaging techniques

Uniqueness

Methylglucamine metrizoate is unique due to its combination of high solubility, low toxicity, and effective contrast enhancement. These properties make it a preferred choice for various diagnostic imaging procedures, providing clear and detailed images with minimal side effects .

属性

IUPAC Name |

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKOGNLDVKUFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28I3N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274748 | |

| Record name | Isopaque cerebral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18555-27-6, 7241-11-4 | |

| Record name | Isopaque cerebral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。